

Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N-((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-D-leucine is a crucial amino acid derivative employed in the fields of peptide synthesis and drug development.^[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its strategic removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).^{[2][3]} The N-methylation of the peptide backbone is a key modification known to enhance the metabolic stability, cell permeability, and conformational rigidity of peptides, thereby improving their pharmacokinetic properties and therapeutic potential.^{[4][5]} The D-configuration of the leucine residue can also contribute to increased resistance to enzymatic degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-N-methyl-D-leucine.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-D-leucine are summarized in the table below, providing a quick reference for researchers.

Property	Value	References
Molecular Formula	C ₂₂ H ₂₅ NO ₄	[1][6][7][8]
Molecular Weight	367.4 g/mol	[1][8]
Appearance	White to off-white powder/solid	[1][8]
Melting Point	110-120 °C	[1][6]
Optical Rotation	[α] ²⁰ D = +22 ± 3° (c=1 in DMF)	[1][6]
Purity	≥96.0% (HPLC)	[6]
Solubility	Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Sparingly soluble in aqueous buffers.[9][10]	
Storage	0-8°C	[1][8]

Experimental Protocols

Synthesis of Fmoc-N-methyl-D-leucine

The synthesis of Fmoc-N-methyl-D-leucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection of the carboxyl group. A common approach is adapted from methods used for similar N-methylated amino acids.[4][5]

1. Protection of the Carboxylic Acid:

- Objective: To protect the carboxylic acid of D-leucine to prevent side reactions during the subsequent N-methylation step. A common method is the formation of a methyl ester.
- Procedure:
 - Suspend D-leucine in methanol.
 - Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

- Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
- Remove the solvent under reduced pressure to obtain the D-leucine methyl ester hydrochloride.

2. N-methylation using the Fukuyama-Mitsunobu Reaction:

- Objective: To introduce a methyl group onto the nitrogen atom of the amino group.
- Procedure:
 - Dissolve the D-leucine methyl ester hydrochloride in an anhydrous solvent such as THF.
 - Add a base, like triethylamine (TEA), to neutralize the hydrochloride.
 - Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the amino group.
 - To the nosyl-protected amino ester, add triphenylphosphine (PPh_3) and methanol.
 - Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.
 - Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

3. Deprotection of the Nosyl Group and Fmoc Protection:

- Objective: To remove the temporary nosyl protecting group and introduce the final Fmoc group.
- Procedure:
 - Dissolve the N-methylated intermediate in a suitable solvent.
 - Add a thiol, such as 2-mercaptoethanol, and a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove the o-NBS group.

- After purification, dissolve the N-methyl-D-leucine methyl ester in a mixture of acetone and water.
- Add a base, such as sodium bicarbonate.
- Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetone portion-wise.
- Stir the reaction at room temperature for 4-6 hours.

4. Saponification of the Methyl Ester and Purification:

- Objective: To hydrolyze the methyl ester to the free carboxylic acid and purify the final product.
- Procedure:
 - Add a solution of lithium hydroxide (LiOH) to the reaction mixture and stir until the ester is fully hydrolyzed (monitored by TLC).
 - Acidify the mixture with dilute HCl to a pH of approximately 2.
 - Extract the product with an organic solvent like ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield pure Fmoc-N-methyl-D-leucine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-D-leucine is a valuable building block for introducing N-methylated residues into synthetic peptides. The following is a standard protocol for its incorporation during Fmoc-based SPPS.[\[11\]](#)[\[12\]](#)

1. Resin Preparation:

- Swell the solid support resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]

2. Fmoc Deprotection:

- Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[11]
- Wash the resin thoroughly with DMF and then Dichloromethane (DCM).[11]

3. Amino Acid Activation and Coupling:

- In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in DMF or NMP.[11]
- Allow the activation to proceed for 5 minutes at room temperature.[11]
- Add the activated amino acid solution to the deprotected resin and shake the reaction mixture for 1-2 hours.[11] Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure complete reaction.[11]

4. Monitoring and Washing:

- Perform a colorimetric test (e.g., bromophenol blue or Kaiser test) to monitor the completion of the coupling reaction.[11] Note that the Kaiser test is not reliable for N-methylated amino acids.
- Once the coupling is complete, drain the solution and wash the resin with DMF and DCM. [11]

5. Repetition and Cleavage:

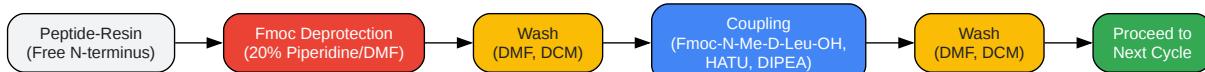
- Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.
- After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.[11]

- Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers.[11]

Visualizations

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps for incorporating Fmoc-N-methyl-D-leucine into a peptide chain during solid-phase peptide synthesis.

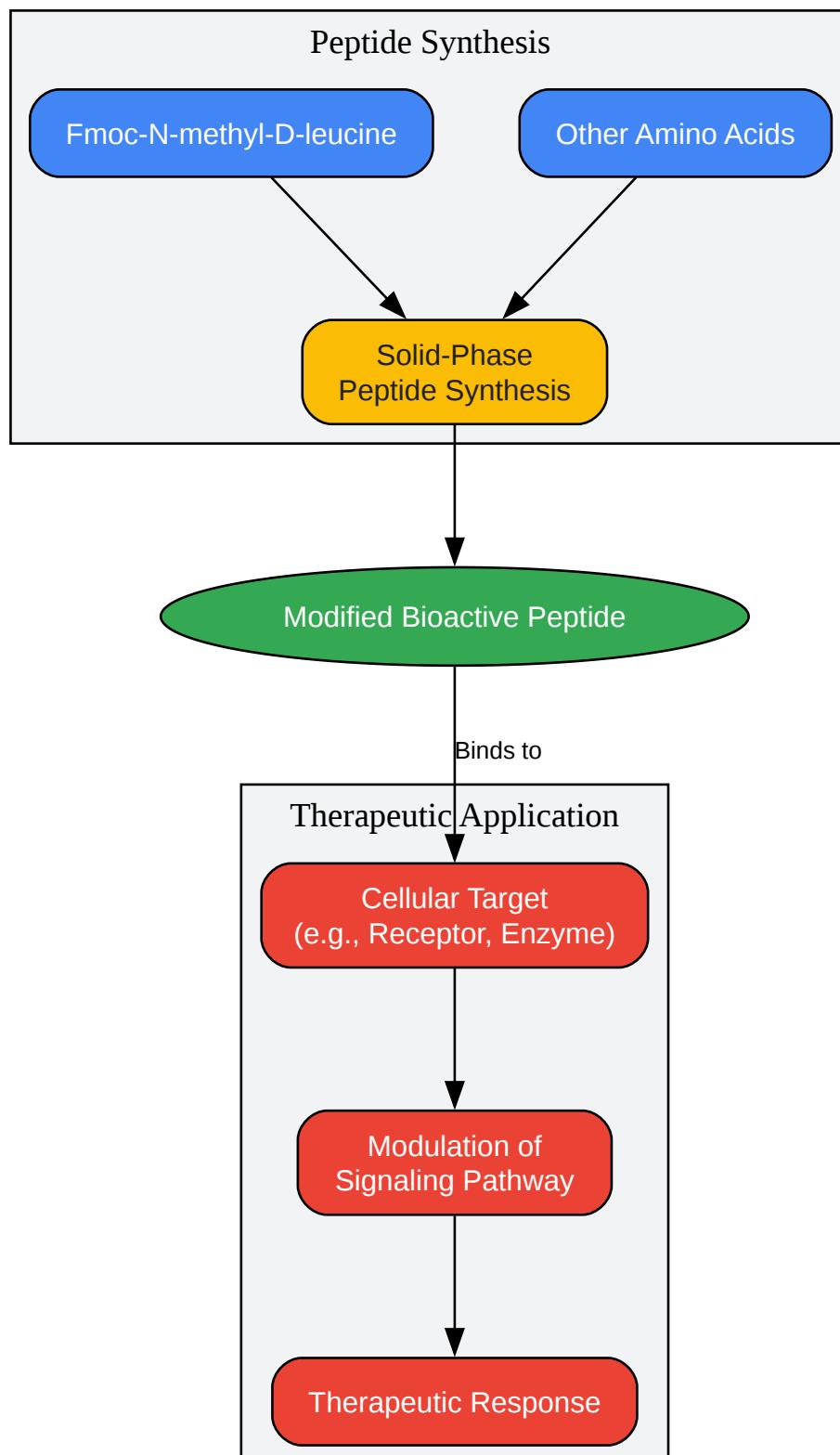


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Caption: Workflow for the incorporation of Fmoc-N-methyl-D-leucine in SPPS.

Role in Drug Discovery

Fmoc-N-methyl-D-leucine is not directly involved in signaling pathways but is a critical component in the synthesis of modified peptides that can act as agonists or antagonists of various cellular signaling pathways.



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Caption: Role of Fmoc-N-methyl-D-leucine in synthesizing therapeutic peptides.

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